1-ethyl-2-(1-iodoethyl)-1H-imidazole
Description
Properties
Molecular Formula |
C7H11IN2 |
|---|---|
Molecular Weight |
250.08 g/mol |
IUPAC Name |
1-ethyl-2-(1-iodoethyl)imidazole |
InChI |
InChI=1S/C7H11IN2/c1-3-10-5-4-9-7(10)6(2)8/h4-6H,3H2,1-2H3 |
InChI Key |
OUAUNRCHNIKNHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CN=C1C(C)I |
Origin of Product |
United States |
Preparation Methods
Iodination of 1-Ethyl-2-(1-hydroxyethyl)-1H-imidazole Precursors
A plausible and efficient route to 1-ethyl-2-(1-iodoethyl)-1H-imidazole involves the iodination of the corresponding 1-hydroxyethyl derivative. This approach is supported by analogous syntheses where hydroxyethyl groups on heterocycles are converted to iodoethyl groups via halogenation reagents.
- Starting Material Preparation: The 1-ethyl-2-(1-hydroxyethyl)-1H-imidazole can be synthesized by alkylation of imidazole or by cycloaddition reactions producing hydroxyethyl-substituted imidazoles.
- Iodination Step: Treatment of the hydroxyethyl intermediate with iodine reagents such as iodine monochloride or iodine in the presence of promoters under alkaline aqueous conditions converts the hydroxyl group to an iodo substituent.
This method is analogous to the iodination of 4-iodo-1H-imidazole described in CN110938036A, where imidazole is reacted with iodine and a cosolvent under alkaline conditions in water, followed by pH adjustment and recrystallization to isolate the iodinated product.
Halogenation via Iodine Monochloride and Potassium Chloride
The patent CN110938036A describes a preparation of 4-iodo-1H-imidazole involving the reaction of imidazole with iodine monochloride and potassium chloride in an aqueous alkaline medium. Although this is for 4-iodo substitution, the methodology can be adapted for 2-position iodination by controlling reaction conditions and substituent directing effects.
Coupling and Protection Strategies
From NZ575125A, a method for preparing substituted imidazoles involves:
- Using 4-iodo-1-trityl-1H-imidazole or its derivatives as starting materials.
- Reacting with aldehydes to form imidazolyl methanol intermediates.
- Subsequent hydrogenation and acid treatment to yield substituted imidazole hydrochlorides.
This multi-step approach involving protection groups (e.g., trityl) and selective functionalization could be adapted to synthesize 1-ethyl-2-(1-iodoethyl)-1H-imidazole by selecting appropriate aldehyde or alkyl substituents and iodination steps.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct iodination of imidazole | Imidazole | Iodine, iodine monochloride, KCl | Alkaline aqueous, room temp to mild heat | High (up to 80%) | Simple, cost-effective, recyclable raw materials | Position-selectivity may vary |
| Halogenation of hydroxyethyl intermediates | 1-ethyl-2-(1-hydroxyethyl)-1H-imidazole | Iodine reagents | Mild conditions, organic solvent or aqueous | Moderate to high | Regioselective, adaptable | Requires prior synthesis of hydroxyethyl intermediate |
| Protection-deprotection with coupling | 4-iodo-1-trityl-1H-imidazole + aldehydes | Pd/C hydrogenation, acid treatment | Multi-step, controlled temp | High (up to 90%) | High purity, scalable | Multi-step, requires protecting groups |
| Intramolecular cycloaddition | Alkylated pyrazole derivatives | Heating in n-octane, base hydrolysis | Elevated temp (110°C) | 79-92% overall | Efficient ring construction | Indirect route, complex intermediates |
| Microwave-assisted one-pot | Amines + ethyl cyanoacetate + ethyl glycinate hydrochloride | Microwave irradiation | 70°C, 2 h | High | Fast, solvent-saving | Not specific for iodination |
Summary of Key Research Findings
- The preparation of iodinated imidazoles generally relies on selective iodination under alkaline aqueous conditions, often using iodine monochloride or iodine with solubility promoters.
- Protection and deprotection strategies allow for selective functionalization at different imidazole positions, enabling the synthesis of complex substituted derivatives with high yields.
- Advanced synthetic techniques such as intramolecular cycloaddition and microwave-assisted protocols improve efficiency and yield but require careful selection of intermediates and reaction conditions.
- The iodination of hydroxyethyl-substituted imidazoles is a practical route to 1-ethyl-2-(1-iodoethyl)-1H-imidazole, leveraging the conversion of hydroxyl to iodo groups under mild conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-(1-iodoethyl)-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of ethylimidazole derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substitution reactions yield various substituted imidazole derivatives.
- Oxidation reactions produce imidazole derivatives with oxidized functional groups.
- Reduction reactions result in the removal of the iodine atom, forming simpler imidazole derivatives.
Scientific Research Applications
1-Ethyl-2-(1-iodoethyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to the presence of iodine.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-2-(1-iodoethyl)-1H-imidazole depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through its imidazole ring and ethyl groups.
Comparison with Similar Compounds
Key Observations :
- The iodine substituent in the target compound increases molecular weight significantly compared to non-halogenated analogs (e.g., ~265.1 vs. 168.18 for the carboxylic acid derivative) .
- Unlike nitro or fluorophenyl groups, the 1-iodoethyl group enhances steric hindrance and may influence crystal packing, as seen in other imidazole oxides (e.g., 1-(2-carboxyethyl)-1H-imidazole 3-oxide) .
Crystallographic and Spectroscopic Data
- Crystal Packing : The bulky 1-iodoethyl group may disrupt planar arrangements observed in simpler imidazoles (e.g., 1-(2-carboxyethyl)-1H-imidazole 3-oxide, where six atoms lie in the same plane) .
- Spectroscopy : The iodine atom’s polarizability would result in distinct NMR (¹H and ¹³C) and IR signatures compared to analogs like 1-ethyl-2-methylimidazole .
Q & A
(Basic) What are the optimal synthetic routes for preparing 1-ethyl-2-(1-iodoethyl)-1H-imidazole, and what factors influence reaction yields?
Answer:
The synthesis typically involves nucleophilic substitution or copper-catalyzed coupling. For example:
- Nucleophilic substitution : React 1-ethyl-1H-imidazole with 1-iodoethyl halides under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF. Copper iodide (CuI) can enhance reactivity in Ullmann-type couplings .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is effective for isolating the product. Reaction yields (~85%) depend on temperature (120°C for 24 hours), stoichiometry (1.2 eq. of imidazole), and exclusion of moisture .
(Basic) What spectroscopic techniques are most effective for characterizing the structural and electronic features of 1-ethyl-2-(1-iodoethyl)-1H-imidazole?
Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethyl and iodoethyl groups) via splitting patterns and coupling constants. DMSO-d₆ is a common solvent .
- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. High-resolution data minimize twinning errors .
- IR/Raman : Detect vibrational modes of the imidazole ring and C-I bond (500–600 cm⁻¹). DFT-simulated spectra validate experimental data .
(Advanced) How can computational methods like DFT and molecular docking elucidate the electronic properties and potential biological targets of 1-ethyl-2-(1-iodoethyl)-1H-imidazole?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) to predict frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and Fukui indices for reactivity analysis .
- Molecular docking : Use AutoDock Vina to model interactions with targets like EGFR or LAT1. Aryl-substituted imidazoles show affinity for hydrophobic pockets; iodine’s steric bulk may influence binding .
- QSAR models : CoMSIA analysis correlates ED₅₀ values (e.g., MES test) with substituent hydrophobicity and steric parameters .
(Advanced) How can researchers resolve contradictions in reported biological activities of structurally similar imidazole derivatives?
Answer:
- Comparative assays : Standardize protocols (e.g., MES test for anticonvulsants) across studies. Control variables like solvent (DMSO concentration ≤1%) and cell lines .
- Substituent analysis : Compare iodine’s electronegativity vs. chlorine/bromine analogs. Iodoethyl groups may alter membrane permeability or metabolic stability .
- Meta-analysis : Aggregate data from multiple sources (e.g., PubChem, CAS) to identify trends in IC₅₀ or toxicity .
(Advanced) What strategies are recommended for optimizing the regioselectivity in the alkylation of imidazole derivatives like 1-ethyl-2-(1-iodoethyl)-1H-imidazole?
Answer:
- Catalyst screening : CuI/NMP systems favor C2-alkylation over N3, as seen in Ullmann couplings .
- Solvent effects : DMF enhances nucleophilicity at the imidazole C2 position compared to THF .
- Protecting groups : Use Boc or TMS to block competing reactive sites during multi-step syntheses .
(Basic) What is the role of iodine in the stability and reactivity of 1-ethyl-2-(1-iodoethyl)-1H-imidazole?
Answer:
- Stability : The C-I bond is prone to hydrolysis under basic or aqueous conditions. Store in anhydrous solvents (e.g., DCM) at −20°C .
- Reactivity : Iodine acts as a leaving group in SN2 reactions (e.g., Suzuki coupling). Radiolabeled iodine (¹²⁵I) enables tracer studies .
(Advanced) How can SHELX software improve the accuracy of crystallographic data interpretation for halogenated imidazoles?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
